Lapachol

Overview

Description

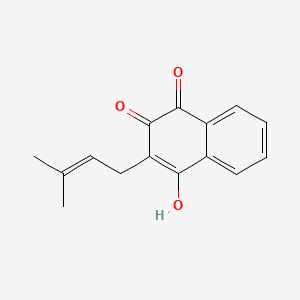

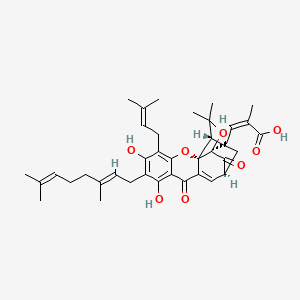

Lapachol is a natural phenolic compound isolated from the bark of the lapacho tree, botanically known as Handroanthus impetiginosus . It is also found in other species of Handroanthus . Lapachol is usually encountered as a yellow, skin-irritating powder from wood . It is a derivative of vitamin K and was once studied as a possible treatment for some types of cancer, but is now considered too toxic for use .

Synthesis Analysis

Lapachol has been used in the synthesis of metal complexes with biological applications . One such complex was obtained by the reaction of lapachol with Fe (II), resulting in the coordination of two lapachol molecules to the metallic Fe (II) ion through the phenolic and carbonyl oxygens . Other studies have reported the synthesis of lapachol acetate , and the coordination of lapachol to other metals such as antimony (V) and bismuth (V) , and copper (II), cobalt (II), and nickel (II) .Molecular Structure Analysis

Lapachol is a hydroxy-1,4-naphthoquinone that is 1,4-naphthoquinone substituted by hydroxy and 3-methylbut-2-en-1-yl groups at positions 2 and 3, respectively . The lapachol acetate molecule shows typical bond distances and angles, and overlaps very closely with the common part of the lapachol molecule .Chemical Reactions Analysis

Lapachol has been shown to inhibit glycolysis in cancer cells by targeting pyruvate kinase M2 . It also exhibits antioxidant properties and has the ability to chelate iron (II) cation .Physical And Chemical Properties Analysis

Lapachol has a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol . It is a hydroxy-1,4-naphthoquinone and an olefinic compound .Scientific Research Applications

Wood Processing Catalyst

Lapachol has been investigated for its use as a cooking catalyst in the processing of wood, particularly in kraft, soda, and prehydrolysis soda cooking methods. It accelerates delignification and helps retain carbohydrates during these alkaline cooking processes .

Antifungal and Antimicrobial Agent

The compound exhibits antifungal activity, likely due to its interaction with cellular membranes. It has shown effectiveness against various Gram-positive and Gram-negative microorganisms and has been identified as an antifungal agent using the Candida elegans pathogenicity assay .

Anti-Plasmodial Activity

Lapachol has demonstrated anti-plasmodial activity, making it a potential candidate for the treatment of malaria. It has also been isolated from medicinal plants like Newbouldia laevis as part of a search for new bioactive structures .

Production of Biologically Active Compounds

It serves as a pivotal starting material for producing various biologically active compounds, with therapeutic activities attributed to both Lapachol and its derivatives .

Metal Complex Synthesis

In recent years, Lapachol has been used in synthesizing metal complexes with potential biological applications, including antiproliferative activity against certain types of cancer cells .

Drug Delivery System Development

Lapachol is being developed into nano-drug delivery systems to prolong its half-life in the body and enhance its clinical application potential, particularly for the treatment of malignant glioma .

Mechanism of Action

Target of Action

Lapachol, a natural naphthoquinone, primarily targets Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme involved in the de novo synthesis of pyrimidines . In addition, Lapachol has been found to interact with Pyruvate Kinase M2 (PKM2) , a key mediator of glycolysis in cancer cells .

Mode of Action

Lapachol inhibits the activity of DHODH, thereby disrupting pyrimidine metabolism . This inhibition leads to a decrease in lymphocyte proliferation, which is particularly relevant in the context of autoimmune diseases . Furthermore, Lapachol inhibits PKM2, leading to a dose-dependent inhibition of glycolysis and a corresponding increase in oxygen consumption . It also interacts with cellular membranes, which is believed to contribute to its antifungal activity .

Biochemical Pathways

Lapachol’s inhibition of DHODH disrupts the de novo synthesis of pyrimidines, affecting DNA replication and repair, protein synthesis, and other cellular functions . Its inhibition of PKM2 disrupts glycolysis, shifting cellular metabolism towards oxidative phosphorylation . This shift can lead to changes in energy production within the cell and can have various downstream effects, including decreased ATP levels and inhibition of cell proliferation .

Pharmacokinetics

Lapachol exhibits first-order elimination and follows a two-compartment open model . It can pass through the blood-brain barrier, indicating potential for central nervous system activity . Lapachol also undergoes enterohepatic circulation, which can extend its in vivo exposure time after oral administration .

Result of Action

The inhibition of DHODH and PKM2 by Lapachol leads to a decrease in lymphocyte proliferation, which can be beneficial in the treatment of autoimmune diseases . In addition, the disruption of glycolysis can lead to decreased ATP levels and inhibition of cell proliferation, which can be particularly beneficial in the context of cancer treatment . Lapachol has also demonstrated antifungal activity, believed to be due to its interaction with cellular membranes .

Action Environment

The action of Lapachol can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as P450 reductase, can bioactivate Lapachol into reactive species that promote DNA scission . Additionally, the pH, temperature, and presence of other substances in the environment can potentially affect the stability, efficacy, and action of Lapachol.

Safety and Hazards

Future Directions

Lapachol has a relatively simple chemical structure that can be easily derivatized into various subgroups of compounds with increasing levels of anticancer activity both in vitro and in vivo . It can be obtained by extraction from a large variety of plants; it can also be synthesized in six chemical steps . Therefore, it merits further chemical and pharmacological analyses .

properties

IUPAC Name |

4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPGNVFCJOPXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049430 | |

| Record name | Lapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lapachol | |

CAS RN |

84-79-7 | |

| Record name | Lapachol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lapachol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPACHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B221938VB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

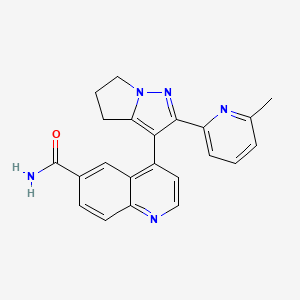

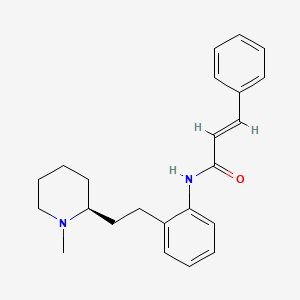

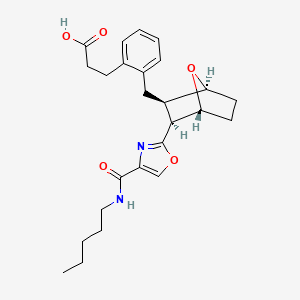

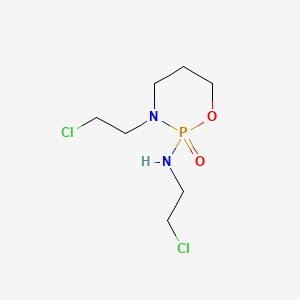

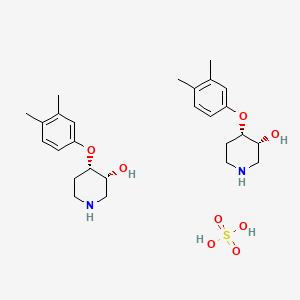

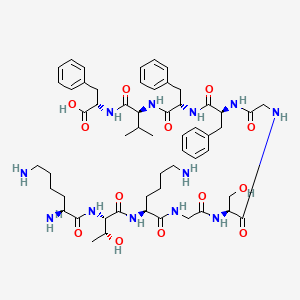

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1674426.png)

![4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B1674427.png)

![2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide](/img/structure/B1674429.png)

![(2R)-N-Hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-YL)methoxy]phenyl}-2-oxopyrrolidin-1-YL]propanamide](/img/structure/B1674431.png)